molecular formula C13H9FN2 B8611487 2-Fluoro-6-(phenylamino)benzonitrile

2-Fluoro-6-(phenylamino)benzonitrile

Cat. No.: B8611487
M. Wt: 212.22 g/mol
InChI Key: WKPBZXBOAVEWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(phenylamino)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 2 and a phenylamino group at position 4. Its molecular formula is C₁₃H₁₀FN₂, with a molecular weight of 213.23 g/mol. For instance, its structural analog, 2-fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile, was co-crystallized with purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni, suggesting utility in parasitic disease research .

The phenylamino group confers nucleophilicity, while the fluorine atom enhances metabolic stability and influences electronic properties. Safety data indicate acute toxicity (oral, dermal) and irritancy (skin, eyes), necessitating stringent handling protocols such as PPE (gloves, goggles) and ventilation .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-anilino-6-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8,16H

InChI Key

WKPBZXBOAVEWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing vs. donating groups: The phenylamino group (NHPh) in the target compound enhances nucleophilicity compared to phenoxy (OPh) or tosyl-pyrrolidinyl groups, impacting reactivity in substitution reactions .

Physicochemical Properties

  • Solubility: The target compound’s phenylamino group may improve aqueous solubility compared to purely hydrophobic analogues like 2-fluoro-6-phenoxybenzonitrile .
  • Melting Points : Derivatives with rigid substituents (e.g., 8ao ) exhibit higher melting points (118–120°C) due to crystalline packing efficiency, whereas flexible side chains lower melting points .

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